6-Chloro-4-hydroxypicolinic acid

Lipophilicity LogP Drug-likeness

6-Chloro-4-hydroxypicolinic acid (CAS 1060809-87-1) is a disubstituted pyridine-2-carboxylic acid featuring a chlorine atom at the 6-position and a hydroxyl group at the 4-position, with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol. This compound belongs to the picolinic acid family and exhibits keto–enol tautomerism, existing in equilibrium between 6-chloro-4-hydroxypyridine-2-carboxylic acid and 6-chloro-4-oxo-1H-pyridine-2-carboxylic acid forms.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55
CAS No. 1060809-87-1
Cat. No. B1649855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxypicolinic acid
CAS1060809-87-1
Molecular FormulaC6H4ClNO3
Molecular Weight173.55
Structural Identifiers
SMILESC1=C(NC(=CC1=O)Cl)C(=O)O
InChIInChI=1S/C6H4ClNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyRVODJCLYRVGJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-hydroxypicolinic Acid (CAS 1060809-87-1): Core Properties and Procurement-Relevant Identity


6-Chloro-4-hydroxypicolinic acid (CAS 1060809-87-1) is a disubstituted pyridine-2-carboxylic acid featuring a chlorine atom at the 6-position and a hydroxyl group at the 4-position, with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol [1]. This compound belongs to the picolinic acid family and exhibits keto–enol tautomerism, existing in equilibrium between 6-chloro-4-hydroxypyridine-2-carboxylic acid and 6-chloro-4-oxo-1H-pyridine-2-carboxylic acid forms . The simultaneous presence of an electron-withdrawing chloro substituent and a hydrogen-bond-capable hydroxyl group confers a unique chelation geometry and lipophilicity profile (computed LogP = 0.73) that is not attainable with any single-substituent picolinic acid analog .

Why 6-Chloro-4-hydroxypicolinic Acid Cannot Be Replaced by 4-Hydroxy- or 6-Chloro-Analogs in Coordination Chemistry and Scaffold Design


Picolinic acid derivatives are frequently treated as interchangeable N,O-chelating ligands, yet the stability of their metal complexes is exquisitely sensitive to ring substituents. Potentiometric data for Co(II) binary chelates show that the log K values span 3.08 (4-Cl-Pico) to 3.57 (4-NH₂-Pico), with 4-OH-Pico (3.48) and unsubstituted Pico (3.45) falling between [1]. Importantly, 4-chloro substitution depresses chelate stability while 4-hydroxy substitution enhances it relative to the parent acid. 6-Chloro-4-hydroxypicolinic acid carries both a stability-depressing 6-Cl and a stability-enhancing 4-OH group, creating a chelation profile that cannot be reproduced by any single-substituent analog. Furthermore, the 6-Cl group shifts the computed LogP from –0.90 (4-hydroxypicolinic acid) to +0.73, fundamentally altering solvent partitioning behavior relevant to extraction protocols and membrane-permeability screens . These orthogonal substituent effects mean that substituting 4-hydroxypicolinic acid or 6-chloropicolinic acid for the 6-chloro-4-hydroxy compound will produce systematically different complexation thermodynamics and physicochemical properties.

Quantitative Differentiation Evidence for 6-Chloro-4-hydroxypicolinic Acid Versus Closest Analogs


LogP Shift: 6-Chloro-4-hydroxypicolinic Acid vs. 4-Hydroxypicolinic Acid

6-Chloro-4-hydroxypicolinic acid exhibits a computed LogP of 0.73, representing a >1.6 log-unit increase over 4-hydroxypicolinic acid (LogP = –0.90), driven by the hydrophobic 6-chloro substituent [1]. This shift moves the compound from a hydrophilic regime into the optimal lipophilicity window (LogP 0–3) for passive membrane permeability, directly impacting its suitability in cell-based assays and liquid–liquid extraction workflows.

Lipophilicity LogP Drug-likeness Solvent extraction

pKa and Metal-Chelate Stability Trend: Positional Substituent Effects in Co(II) Systems

Potentiometric measurements at 30 °C and 0.1 M KNO₃ ionic strength establish that 4-chloro substitution on picolinic acid N-oxide lowers the Co(II) binary chelate log K to 3.08 (pKa 3.32), while 4-hydroxy substitution raises it to 3.48 (pKa 3.82), compared to unsubstituted picolinic acid N-oxide (log K 3.45, pKa 3.54) [1]. Although direct experimental log K data for 6-chloro-4-hydroxypicolinic acid are not available in the open literature, the additive substituent framework predicts an intermediate stability and a pKa shift distinct from either single-substituent analog. The compound thus offers a unique chelation-activity tuning point not accessible with 4-OH-Pico or 4-Cl-Pico alone.

Chelation Stability constant Cobalt(II) Potentiometry

Tautomeric State Divergence: Keto–Enol Equilibrium Governed by Dual 4-OH and 6-Cl Substitution

DFT studies with polarizable continuum solvation models demonstrate that 4-hydroxypicolinic acid strongly prefers zwitterionic/neutral forms, whereas 6-hydroxypicolinic acid favors the keto tautomer [1]. 6-Chloro-4-hydroxypicolinic acid combines both motifs: the 4-OH group promotes zwitterionic/neutral character while the 6-Cl group (and the resulting electron-deficient ring) stabilizes the keto form of the 4-position carbonyl. This dual influence produces a tautomeric equilibrium that is qualitatively distinct from either parent compound, affecting the protonation state of the chelating N and O donor atoms under physiological pH conditions and therefore the compound's metal-coordination speciation.

Tautomerism Keto-enol DFT Proton transfer

Commercial Availability and Purity Benchmarks for 6-Chloro-4-hydroxypicolinic Acid

6-Chloro-4-hydroxypicolinic acid is a niche research intermediate offered at purities of 95% (AKSci) to 98% (Leyan, Bidepharm) . In contrast, 6-chloropicolinic acid and 4-hydroxypicolinic acid are commodity building blocks with numerous suppliers and lower unit costs. The limited supplier base for the 6-chloro-4-hydroxy compound means it is typically sourced via custom synthesis or from a small number of specialized vendors, with lead times of approximately 4 weeks for gram-scale quantities . This supply landscape positions the compound as a specialized scaffold for lead optimization rather than a bulk intermediate, and procurement planning must account for longer lead times.

Procurement Purity Supply chain Custom synthesis

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area

The target compound has 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 66.4 Ų (PubChem) or 70.16 Ų (Chemsrc) [1]. 6-Chloropicolinic acid lacks the 4-OH donor and acceptor, reducing its H-bond capacity (1 donor, 3 acceptors). 4-Hydroxypicolinic acid has the same HBD/HBA counts but a TPSA of 70.42 Ų [2]. The chloro substituent slightly compacts the polar surface while maintaining the full complement of H-bond functionality, a profile that may improve passive permeability without sacrificing target-engagement potential.

Drug-likeness TPSA H-bond Lead optimization

GHS Hazard Classification: Skin, Eye, and Respiratory Irritation Profile

According to ECHA C&L notifications, 6-chloro-4-hydroxypicolinic acid is classified as Skin Irritant Category 2 (H315, 100%), Eye Irritant Category 2A (H319, 100%), and STOT Single Exposure Category 3 (H335, 100%) [1]. This uniform hazard profile—consistent across all notifying companies—requires standard laboratory PPE and ventilation but imposes no transport restrictions (non-hazardous for DOT/IATA shipping) . In contrast, some single-substituent analogs may carry different hazard classifications depending on purity and residual solvents. The homogeneous and well-characterised GHS profile simplifies safety documentation for institutional procurement and reduces the risk of unexpected handling complications.

Safety GHS Handling Procurement compliance

Optimal Application Scenarios for 6-Chloro-4-hydroxypicolinic Acid Based on Quantitative Differentiation Evidence


Transition-Metal Chelator Design Requiring Intermediate Stability with Enhanced Lipophilicity

For projects developing Co(II), Cu(II), or Zn(II) chelators where the stability window of 4-hydroxypicolinic acid (log K ~3.48 for Co(II) N-oxide) is too high and that of 4-chloropicolinic acid (log K ~3.08) is too low, 6-chloro-4-hydroxypicolinic acid offers an intermediate binding affinity predicted by substituent additivity [1]. The accompanying LogP increase to 0.73 (vs. –0.90 for 4-OH-Pico) facilitates organic-phase extraction of the metal complex, a practical advantage in radiopharmaceutical purification workflows . This compound is particularly suited for tuning the pharmacokinetic phase of metallodrug candidates where both metal-binding thermodynamics and logD-driven distribution must be balanced.

Scaffold for Structure–Activity Relationship (SAR) Studies on Picolinic Acid-Based Enzyme Inhibitors

In lead optimization programs targeting metal-dependent enzymes (e.g., dioxygenases, histone demethylases), the 6-chloro-4-hydroxy motif introduces an orthogonal substitution vector compared to commonly used 4-hydroxy or 6-chloro scaffolds. The dual H-bond donor/acceptor capacity (2 HBD, 4 HBA) combined with the electron-withdrawing chlorine enables exploration of both metal-chelation and hydrophobic pocket interactions simultaneously [1]. The slightly reduced TPSA (66.4 Ų vs. 70.4 Ų for 4-OH-Pico) may confer a marginal CNS-penetration advantage, relevant for neurodegenerative disease targets [1].

Tautomerism-Dependent Coordination Chemistry Studies

The coexistence of 4-OH (zwitterionic/neutral-favoring) and 6-Cl (keto-stabilizing) substituents on the same pyridine ring creates a tautomeric equilibrium that is qualitatively distinct from any single-substituent hydroxypicolinic acid [1]. This makes the compound valuable as a spectroscopic probe for studying how tautomeric state influences metal-binding mode and complex geometry. UV/Vis-monitored pH titrations of the free ligand and its metal complexes can directly quantify the tautomer population shift upon metal coordination, providing fundamental insights relevant to the design of stimuli-responsive metallosupramolecular assemblies.

Custom Synthesis-Dependent Projects with Defined Lead Times

The compound's niche supplier base (AKSci, Leyan, A&J Pharmtech) and 4-week lead time for gram quantities necessitate procurement planning aligned with project milestones [1]. This supply profile is appropriate for academic research groups and early-stage drug discovery teams that require multi-hundred-milligram to low-gram quantities for in vitro profiling. Bulk procurement for pilot-scale synthesis is not currently economical; researchers requiring kilogram quantities should budget for custom-synthesis campaigns with specialist CROs.

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11 linked technical documents
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